![molecular formula C8H13N5OS B14392075 [1-amino-3-(1H-imidazol-5-ylmethylsulfanyl)propylidene]urea](/img/structure/B14392075.png)
[1-amino-3-(1H-imidazol-5-ylmethylsulfanyl)propylidene]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1-amino-3-(1H-imidazol-5-ylmethylsulfanyl)propylidene]urea is a compound that features an imidazole ring, a sulfur atom, and a urea moiety. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and medicine. The imidazole ring is a common structural motif in many biologically active molecules, making this compound a valuable subject for research.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of amido-nitriles to form disubstituted imidazoles under mild reaction conditions . The reaction proceeds via nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization .
Industrial Production Methods
Industrial production methods for this compound would likely involve scalable versions of the synthetic routes mentioned above. The use of microwave-assisted synthesis and efficient catalytic systems can enhance the yield and reduce the reaction time, making the process more suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
[1-amino-3-(1H-imidazol-5-ylmethylsulfanyl)propylidene]urea can undergo various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used as reducing agents.
Substitution: Various alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced imidazole derivatives.
Substitution: Alkylated or acylated derivatives of the compound.
Scientific Research Applications
Chemistry
In chemistry, [1-amino-3-(1H-imidazol-5-ylmethylsulfanyl)propylidene]urea is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. The imidazole ring is known to interact with various enzymes, making it a valuable tool for studying enzyme mechanisms and developing new inhibitors .
Medicine
In medicine, this compound is being investigated for its potential therapeutic applications. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the areas of antimicrobial and anticancer research .
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties. Its unique chemical structure allows for the creation of polymers and other materials with enhanced performance characteristics .
Mechanism of Action
The mechanism of action of [1-amino-3-(1H-imidazol-5-ylmethylsulfanyl)propylidene]urea involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions in enzymes, inhibiting their activity. The sulfur atom can form covalent bonds with biological molecules, further enhancing its inhibitory effects . The urea moiety can participate in hydrogen bonding, stabilizing the compound’s interaction with its targets .
Comparison with Similar Compounds
Similar Compounds
Histidine: An amino acid with an imidazole side chain.
Metronidazole: An antimicrobial agent with an imidazole ring.
Imidazole: The parent compound of the imidazole family.
Uniqueness
[1-amino-3-(1H-imidazol-5-ylmethylsulfanyl)propylidene]urea is unique due to the presence of the sulfur atom and the urea moiety, which are not commonly found in other imidazole derivatives. These functional groups provide additional sites for chemical modification and enhance the compound’s potential for diverse applications .
Properties
Molecular Formula |
C8H13N5OS |
|---|---|
Molecular Weight |
227.29 g/mol |
IUPAC Name |
[1-amino-3-(1H-imidazol-5-ylmethylsulfanyl)propylidene]urea |
InChI |
InChI=1S/C8H13N5OS/c9-7(13-8(10)14)1-2-15-4-6-3-11-5-12-6/h3,5H,1-2,4H2,(H,11,12)(H4,9,10,13,14) |
InChI Key |
LEBYRRHGZLHPNX-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(NC=N1)CSCCC(=NC(=O)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


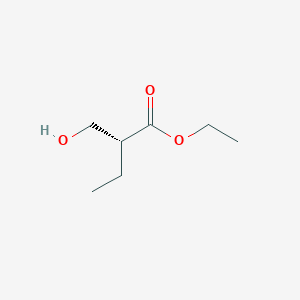
![2-[Methyl(phenyl)sulfamoyl]butanoic acid](/img/structure/B14392007.png)
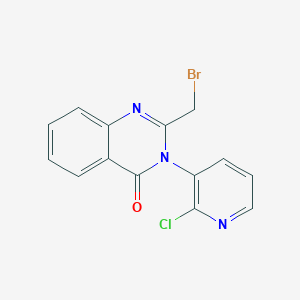
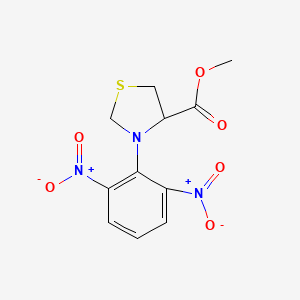
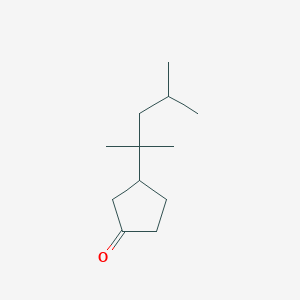

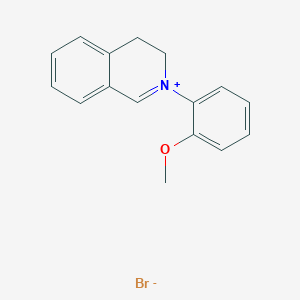
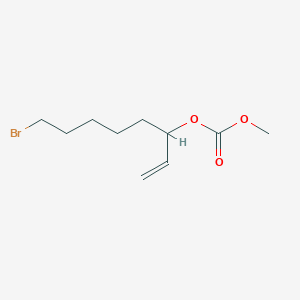
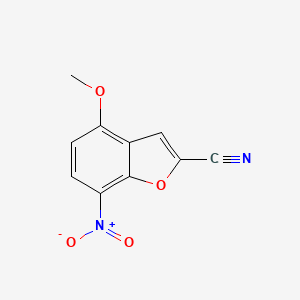
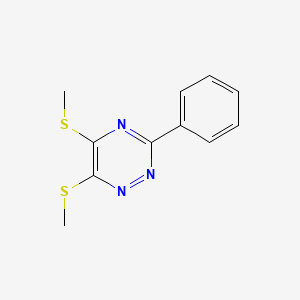
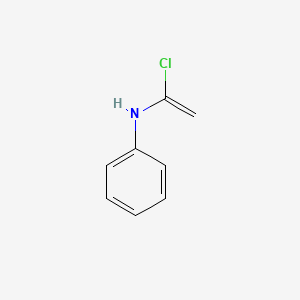

![9-(1-Chloro-2,2,2-trimethoxyethylidene)bicyclo[6.1.0]nonane](/img/structure/B14392067.png)

